molecular formula C10H16O4 B063669 Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) CAS No. 171482-98-7

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)

Cat. No. B063669
M. Wt: 200.23 g/mol
InChI Key: HOTVEPWTYXMOGA-MRTMQBJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) is not fully understood. However, it is believed to interact with specific targets in cells, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to inhibit the growth of cancer cells and certain viruses. It has also been shown to have antioxidant and anti-inflammatory properties. In addition, it has been shown to have potential as a ligand in metal-catalyzed reactions.

Advantages And Limitations For Lab Experiments

One advantage of using Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) in lab experiments is its potential as a versatile ligand in metal-catalyzed reactions. However, its limited availability and high cost may be a limitation for some researchers.

Future Directions

There are several future directions for the study of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI). One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore its use as a ligand in metal-catalyzed reactions for the development of new materials. Furthermore, the synthesis of analogs of this compound may lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its analogs may lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) can be achieved through various methods. One method involves the reaction of 2-ethoxyhexahydrofuro[3,2-c]oxepin-6-one with a suitable reagent under specific conditions. Another method involves the reaction of a suitable precursor with a reagent to form the desired compound. The synthesis method used depends on the desired purity and yield of the final product.

Scientific Research Applications

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI) has been studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its antitumor and antiviral properties. It has also been studied for its use as a ligand in metal-catalyzed reactions. In addition, it has been investigated for its potential use in the development of new materials.

properties

CAS RN

171482-98-7

Product Name

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

(2S,3aR,8aR)-2-ethoxy-3,3a,4,7,8,8a-hexahydro-2H-furo[3,2-c]oxepin-6-one

InChI

InChI=1S/C10H16O4/c1-2-12-10-5-7-6-13-9(11)4-3-8(7)14-10/h7-8,10H,2-6H2,1H3/t7-,8-,10+/m1/s1

InChI Key

HOTVEPWTYXMOGA-MRTMQBJTSA-N

Isomeric SMILES

CCO[C@@H]1C[C@@H]2COC(=O)CC[C@H]2O1

SMILES

CCOC1CC2COC(=O)CCC2O1

Canonical SMILES

CCOC1CC2COC(=O)CCC2O1

synonyms

Furo[3,2-c]oxepin-6(4H)-one,2-ethoxyhexahydro-,(2alpha,3abta,8aalpha)-(9CI)

Origin of Product

United States

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